N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
The compound N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide (hereafter referred to as the target compound) features a tetrahydroquinoline core substituted with a propyl group, an ethanediamide linker, and a 3-(trifluoromethyl)phenyl moiety. This structure is characteristic of bioactive molecules targeting proteases or receptors, as seen in falcipain inhibitors (e.g., quinolinyl oxamide derivatives) and TMPRSS2-binding compounds . The trifluoromethyl group enhances metabolic stability and binding affinity, while the ethanediamide linker facilitates interactions with enzymatic active sites.
Properties
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2/c1-2-12-29-13-4-5-17-14-16(8-9-20(17)29)10-11-27-21(30)22(31)28-19-7-3-6-18(15-19)23(24,25)26/h3,6-9,14-15H,2,4-5,10-13H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFNYEQJMLMXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the trifluoromethyl phenyl group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Quinolinyl Oxamide Derivatives (QODs)
- N-(2H-1,3-Benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (, Figure 12): Key Differences: Replaces the propyl group with a methyl group and substitutes the 3-(trifluoromethyl)phenyl with a benzodioxol moiety. Functional Impact: The benzodioxol group may enhance π-π stacking, while the methyl group reduces lipophilicity compared to the propyl substituent. This compound inhibits falcipain, a malaria protease, suggesting a divergent target profile from the TMPRSS2-binding analogs .
Pyrrolidinyl-Substituted Analogs
- N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (): Key Differences: Incorporates a pyrrolidinyl group on the ethyl linker and a 4-(trifluoromethyl)phenyl group. The 4-CF₃ substitution (vs. 3-CF₃) alters spatial orientation in binding pockets, which may influence selectivity for kinases or proteases .
TMPRSS2-Targeting Compounds
- N'-[3-Methyl-1-phenylbutyl]-N-(quinolin-6-yl)ethanediameide (, Entry 4): Key Differences: Features a quinolin-6-yl group instead of tetrahydroquinoline and lacks the trifluoromethylphenyl moiety. Functional Impact: Demonstrates moderate TMPRSS2 binding (ΔG = -7.149 kcal/mol), suggesting the ethanediamide core is critical for target engagement. The absence of CF₃ may reduce hydrophobic interactions .
Pharmacological and Binding Data Comparison
Note: ΔG values from molecular docking (AutoDock4) reflect binding efficiency; lower values indicate stronger binding .
Research Findings and Implications
- Divergent Activities : Substitution patterns dictate target specificity. For example, benzodioxol-containing QODs inhibit falcipain, whereas TMPRSS2 binders prioritize ethanediamide-mediated interactions .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinoline core followed by sequential amidation. Key steps include:
Alkylation : Reacting 1-propyl-1,2,3,4-tetrahydroquinolin-6-amine with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl linker .
Amidation : Coupling the intermediate with 3-(trifluoromethyl)phenylacetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane .
Critical parameters:
- Temperature : Maintain 0–5°C during amidation to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .
Table 1 : Representative Yields Under Varied Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Alkylation | DMF | K₂CO₃ | 80 | 65–70 |
| Amidation | DCM | EDC/HOBt | 0–5 | 55–60 |
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tetrahydroquinoline backbone and trifluoromethylphenyl group. Key signals:
- δ 7.4–7.6 ppm (aromatic protons) .
- δ 2.8–3.2 ppm (ethyl linker protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~494.2) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Q. What preliminary biological screening models are appropriate for evaluating pharmacological potential?
- Methodological Answer :
- In vitro enzyme assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7) with MTT assays to screen for cytotoxicity .
- Solubility screening : Employ shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can researchers optimize stereochemical outcomes during synthesis, particularly for the tetrahydroquinoline moiety?
- Methodological Answer :
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC to separate enantiomers .
- Asymmetric catalysis : Employ Ru-BINAP complexes during hydrogenation of quinoline precursors to achieve >90% enantiomeric excess .
- Circular Dichroism (CD) : Validate stereochemistry by comparing experimental CD spectra with computational predictions (TD-DFT) .
Q. What strategies resolve contradictory data in receptor binding affinity across assay platforms?
- Methodological Answer :
- Orthogonal assays : Compare surface plasmon resonance (SPR) with radioligand binding (e.g., ³H-labeled competitor assays) to confirm target engagement .
- Buffer optimization : Adjust ionic strength (e.g., 150 mM NaCl vs. 50 mM) to mitigate nonspecific binding in SPR .
- Data normalization : Use Z-factor analysis to account for variability in high-throughput screening .
Q. How does the trifluoromethyl group influence metabolic stability, and what in vitro models validate this?
- Methodological Answer :
- Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. The CF₃ group reduces oxidative metabolism (t₁/₂ > 60 min vs. <30 min for non-fluorinated analogs) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks. The CF₃ group shows minimal CYP inhibition (IC₅₀ > 50 µM) .
Table 2 : Metabolic Stability Comparison
| Compound | t₁/₂ (min, Human Microsomes) | CYP3A4 IC₅₀ (µM) |
|---|---|---|
| Target Compound | 65 ± 8 | >50 |
| Non-CF₃ Analog | 28 ± 5 | 12 ± 3 |
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., EGFR kinase domain, PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with quinoline N) .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability; RMSD <2 Å indicates robust target engagement .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for CF₃ group substitution to quantify its contribution to binding affinity (~1.2 kcal/mol stabilization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
